Butopyronoxyl
Overview
Description
Butopyronoxyl, also known as butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate, is a synthetic compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . It is primarily known for its use as an insect repellent, effective against biting insects such as mosquitoes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butopyronoxyl can be synthesized through the esterification of 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous esterification of the acid with butanol in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Butopyronoxyl undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkyl or aryl esters.
Scientific Research Applications
Butopyronoxyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on insect behavior and physiology.
Medicine: Investigated for its potential use in developing new insect repellents and related pharmaceuticals.
Industry: Utilized in the formulation of insect repellent products for human use and fabric treatment
Mechanism of Action
Butopyronoxyl exerts its effects primarily through its repellent action. It interferes with the olfactory receptors of insects, reducing their attraction to the host. The compound’s molecular structure allows it to bind to specific receptors, blocking the sensory pathways that insects use to locate their targets .
Comparison with Similar Compounds
Similar Compounds
DEET (N,N-Diethyl-meta-toluamide): Another widely used insect repellent.
Picaridin (Icaridin): Known for its effectiveness and lower toxicity compared to DEET.
IR3535 (Ethyl butylacetylaminopropionate): A synthetic repellent with a good safety profile.
Uniqueness
Butopyronoxyl is unique due to its specific molecular structure, which provides a different mode of action compared to other repellents. Its effectiveness against a broad range of biting insects and its relatively low toxicity make it a valuable compound in the development of insect repellent products .
Properties
IUPAC Name |
butyl 2,2-dimethyl-4-oxo-3H-pyran-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-4-5-6-15-11(14)10-7-9(13)8-12(2,3)16-10/h7H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIJSNGRQAOIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=O)CC(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040319 | |
Record name | 2,2-Dimethyl-6-carbobutoxy-2,3-dihydro-4-pyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to pale reddish-brown liquid with an aromatic odor; Affected slowly by light; [Hawley] | |
Record name | Butopyronoxyl | |
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Boiling Point |
256-270 °C @ 760 mm Hg | |
Record name | INDALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insol in water; miscible with alcohol, chloroform, ether, glacial acetic acid, SOL IN BENZENE, PRACTICALLY INSOL IN GLYCEROL; SLIGHTLY SOL IN ETHYLENE GLYCOL, REFINED PETROLEUM OILS | |
Record name | INDALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.052-1.060 @ 25 °C/25 °C | |
Record name | INDALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow to pale reddish-brown liquid | |
CAS No. |
532-34-3 | |
Record name | Butopyronoxyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=532-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butopyronoxyl [USP] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532343 | |
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Record name | Butopyronoxyl | |
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Record name | Butopyronoxyl | |
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Record name | 2H-Pyran-6-carboxylic acid, 3,4-dihydro-2,2-dimethyl-4-oxo-, butyl ester | |
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Record name | 2,2-Dimethyl-6-carbobutoxy-2,3-dihydro-4-pyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.761 | |
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Record name | BUTOPYRONOXYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I5PG5VZ0V | |
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Record name | INDALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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